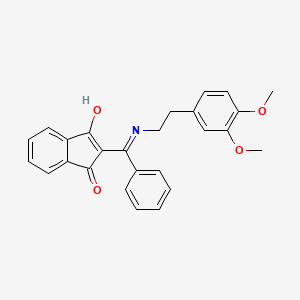
2-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)phenylmethylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the CAS number 1024151-42-5 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
A study on a similar compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, provides some insights into the molecular structure of these types of compounds . The geometric structure of the crystal and the theoretical compound were analyzed and compared, finding a close correlation .Wissenschaftliche Forschungsanwendungen
2-((2-DMPE)A)PMI has a number of potential applications in scientific research. It has been used as a model compound to study the mechanism of action of other compounds, as well as to study the effects of environmental factors on the synthesis of heterocyclic compounds. Additionally, it has been used to study the structure and reactivity of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-((2-DMPE)A)PMI is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme responsible for the breakdown of certain biomolecules. This inhibition prevents the breakdown of these molecules and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-((2-DMPE)A)PMI has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the breakdown of certain biomolecules, leading to an increase in their concentration in the body. This can lead to an increase in the concentration of certain hormones and neurotransmitters, as well as an increase in the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-DMPE)A)PMI has a number of advantages and limitations for use in laboratory experiments. One of the major advantages is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. On the other hand, the compound is not very soluble in water and can be difficult to work with. Additionally, its effects on the body are not yet fully understood, making it difficult to predict the exact results of experiments.
Zukünftige Richtungen
The potential future directions for 2-((2-DMPE)A)PMI are numerous. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. Additionally, further research could be done to study the effects of environmental factors on the synthesis of the compound. Additionally, further research could be done to study the structure and reactivity of the compound, as well as to explore its potential applications in other areas, such as drug development. Finally, further research could be done to explore the potential therapeutic applications of the compound.
Synthesemethoden
2-((2-DMPE)A)PMI can be synthesized through a two-step reaction. The first step is a reaction between 2-bromo-3,4-dimethoxyphenylethylamine (2-Br-DMPE) and 1,3-dione (1,3-Dione) in the presence of a base, such as potassium carbonate. This reaction yields 2-((2-DMPE)A)PMI as the major product. The second step is a reduction reaction, in which the major product is reduced to 2-((2-DMPE)A)PMI. This can be accomplished using a reducing agent, such as sodium borohydride.
Eigenschaften
IUPAC Name |
2-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-30-21-13-12-17(16-22(21)31-2)14-15-27-24(18-8-4-3-5-9-18)23-25(28)19-10-6-7-11-20(19)26(23)29/h3-13,16,28H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLRJOXOWLOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

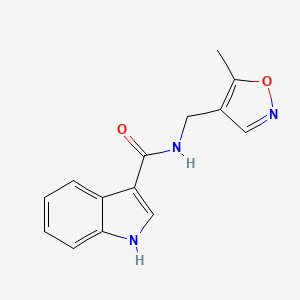
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2753162.png)
![1-Benzyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2753163.png)
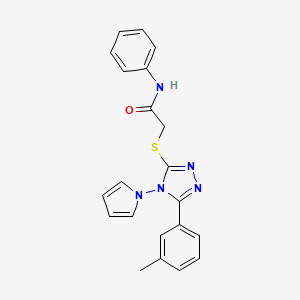
![N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2753166.png)
![N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753168.png)
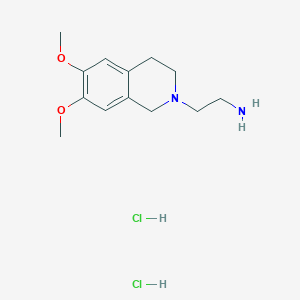
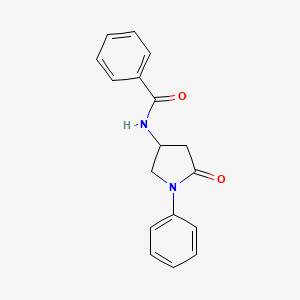
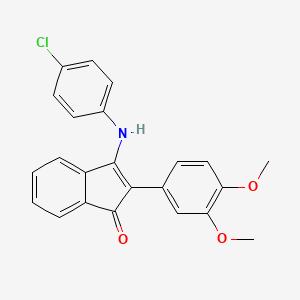
![2,6-difluoro-N-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2753176.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2753178.png)
![3-(2-chloro-6-fluorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753179.png)

![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)